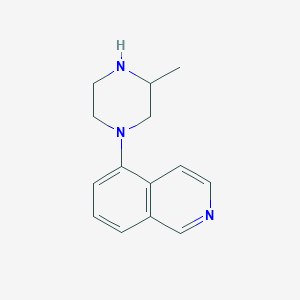

5-(3-Methylpiperazin-1-yl)isoquinoline

説明

5-(3-Methylpiperazin-1-yl)isoquinoline, also known as MPIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

科学的研究の応用

Protein Kinase Inhibition

Isoquinoline derivatives, such as 1-(5'-isoquinolinesulfonyl)-2-methylpiperazine (H7), have been identified as potent inhibitors of protein kinases, including cyclic AMP- and cyclic GMP-dependent protein kinases (PKA and PKG) and protein kinase C (PKC) (Quick, Ware, & Driedger, 1992). These inhibitors play a crucial role in regulating cellular processes by modulating enzyme activity, offering potential pathways for therapeutic intervention in diseases where protein kinase dysregulation is a factor.

Antagonism of P2X7 Nucleotide Receptor

Isoquinolines such as KN-62 and KN-04 have shown high selectivity and potency in inhibiting the human lymphocyte P2Z receptor, an ATP-gated cation channel that shares functional characteristics with the P2X7 nucleotide receptor. These compounds exhibit significant inhibition of ATP activation in human embryonic kidney cells expressing the human P2X7R but not the rat P2X7R, highlighting species-specific pharmacological sensitivities (Humphreys et al., 1998).

Modulation of Cerebral Vasospasm

1-(5-Isoquinolinesulfonyl)-homopiperazine (HA1077) is recognized for its anti-vasospastic properties, acting as a calcium antagonist. It has shown effectiveness against endothelin-induced contraction in canine cerebral arteries both in vitro and in vivo, suggesting its utility in managing cerebral vasospasm, a critical condition following subarachnoid hemorrhage (Asano et al., 1990).

Corrosion Inhibition

In materials science, isoquinoline derivatives have been evaluated as corrosion inhibitors for steel in acidic environments. Studies reveal that these compounds can significantly reduce corrosion rates, with their efficacy closely related to molecular structure and adsorption characteristics on the metal surface (About et al., 2020).

Anticancer Activity

Specific isoquinoline derivatives have demonstrated potential as anticancer agents. Modifications to the core structure of these compounds can significantly influence their biological activity, offering a promising approach to the development of novel anticancer therapies. The targeted delivery of these compounds to tumor cells using transferrin-conjugated liposomes has been explored to enhance their therapeutic potential and selectivity (Yang et al., 2015).

特性

IUPAC Name |

5-(3-methylpiperazin-1-yl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-11-10-17(8-7-16-11)14-4-2-3-12-9-15-6-5-13(12)14/h2-6,9,11,16H,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWCGRCOXPDTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Methylpiperazin-1-yl)isoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

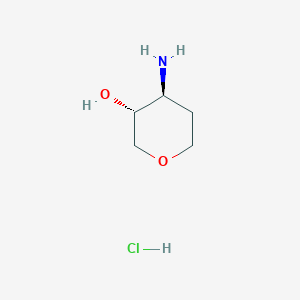

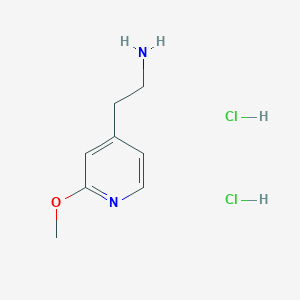

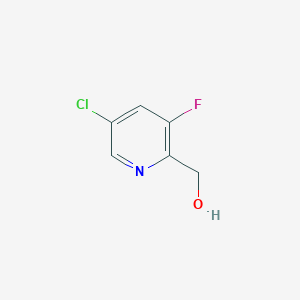

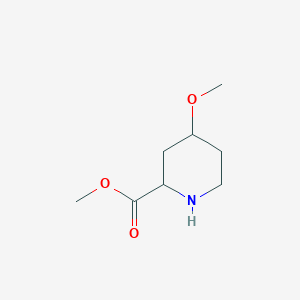

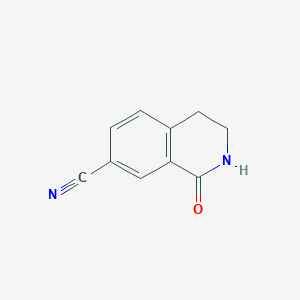

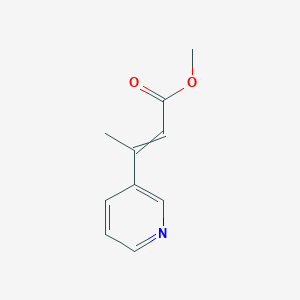

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)

![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)

![7-Oxaspiro[3.5]nonan-2-one](/img/structure/B1428790.png)

![Methyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-nitrobenzoate](/img/structure/B1428799.png)

![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B1428800.png)